2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid
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Overview
Description
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It features a bromine atom at the 6th position and a carboxylic acid group attached to an acetic acid moiety
Mechanism of Action
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole-based compounds have been found to exhibit antiviral, anti-inflammatory, and anticancer activities . The exact pathways affected by this compound would depend on its specific target and mode of action.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
While specific cellular effects of this compound are not well-documented, indole derivatives are known to influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid typically involves the bromination of 3-oxo-1,2-dihydroindene followed by the introduction of the acetic acid moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent step involves the reaction of the brominated intermediate with acetic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-1,2-dihydroinden-2-yl)acetic acid
- 2-(6-Imidazol-1-yl-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Uniqueness
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(6-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-1-2-9-6(4-8)3-7(11(9)15)5-10(13)14/h1-2,4,7H,3,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHKCSKFFHIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-73-6 |
Source
|
Record name | 2-(5-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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